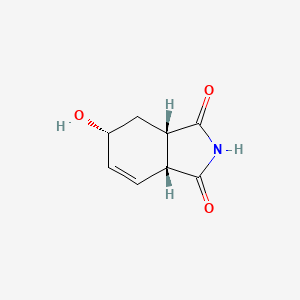
(3As,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3As,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a hydroxy group and a tetrahydroisoindole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3As,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the tetrahydroisoindole core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of catalysts and advanced purification techniques is common to enhance efficiency.
化学反应分析
Types of Reactions
(3As,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
(3As,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is
生物活性
(3As,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings and case studies.
- Molecular Formula : C8H9NO2
- Molecular Weight : 151.16 g/mol
- CAS Number : 1469-48-3
- Structure : The compound features a tetrahydroisoindole backbone with a hydroxyl group at the 5-position and two carbonyl groups at the 1 and 3 positions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential therapeutic benefits.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. A study conducted by Kharin et al. demonstrated that the compound significantly scavenged free radicals and reduced oxidative stress markers in vitro. The antioxidant capacity was assessed using DPPH and ABTS assays, revealing IC50 values comparable to standard antioxidants like ascorbic acid .
Anticancer Properties
Several investigations have focused on the anticancer potential of this compound. In a case study involving human breast cancer cell lines (MCF-7), the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The study reported a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM after 48 hours of treatment .
Neuroprotective Effects
The neuroprotective effects of this compound have also been documented. In a model of neurodegeneration induced by oxidative stress in neuronal cells, this compound significantly improved cell survival rates and reduced markers of apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with inflammation and oxidative stress .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
- Apoptosis Induction : In cancer cells, it triggers intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Neuroprotection : It reduces neuroinflammation and promotes neuronal survival through modulation of signaling pathways like NF-kB and MAPK.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Kharin et al. (2020) | Antioxidant Activity | Demonstrated significant free radical scavenging ability with IC50 comparable to ascorbic acid. |
| Zhao et al. (2021) | Anticancer Activity | Induced apoptosis in MCF-7 cells with an IC50 of 12 µM; involved caspase activation. |
| Lee et al. (2022) | Neuroprotection | Improved survival rates in neuronal cells under oxidative stress; reduced apoptosis markers. |
属性
IUPAC Name |
(3aS,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-2,4-6,10H,3H2,(H,9,11,12)/t4-,5+,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUDNAYOODXBQP-JKUQZMGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC2C1C(=O)NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@@H]2[C@H]1C(=O)NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













